1,2-Ethanediamine, N2-[6-(4-fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl-
Overview
Description
1,2-Ethanediamine, N2-[6-(4-fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl- is a complex organic compound that features a combination of ethylenediamine and pyridazine structures The presence of a fluorophenyl group adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N2-[6-(4-fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl- typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone or a similar compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Attachment of the Ethylenediamine Moiety: The ethylenediamine part is attached through a nucleophilic substitution reaction, where the amine groups react with a suitable leaving group on the pyridazine ring.
Dimethylation: The final step involves the dimethylation of the ethylenediamine moiety, which can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N2-[6-(4-fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl- undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the amine and fluorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce amines or alcohols.
Scientific Research Applications
1,2-Ethanediamine, N2-[6-(4-fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N2-[6-(4-fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl- involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N,N’,N’-tetramethyl-: Similar structure but lacks the pyridazine and fluorophenyl groups.
N1-(4-Fluorophenyl)-1,2-ethanediamine: Contains the fluorophenyl group but differs in the rest of the structure.
Uniqueness
1,2-Ethanediamine, N2-[6-(4-fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl- is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs
Properties
IUPAC Name |
N-[6-(4-fluorophenyl)pyridazin-3-yl]-N',N'-dimethylethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4/c1-19(2)10-9-16-14-8-7-13(17-18-14)11-3-5-12(15)6-4-11/h3-8H,9-10H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKNVQGKUUZOBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NN=C(C=C1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401154248 | |
Record name | N2-[6-(4-Fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401154248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018127-55-3 | |
Record name | N2-[6-(4-Fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018127-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-[6-(4-Fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401154248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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